molecular formula C26H33NO17 B562166 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside CAS No. 26255-69-6

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside

Cat. No.: B562166
CAS No.: 26255-69-6
M. Wt: 631.54
InChI Key: PZFOIXKCWZUCOH-VAMOREDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside is a compound with the molecular formula C26H33NO17 . It is used in the study of carbohydrate chemistry and enzymatic reactions . This compound acts as a substrate for various glycosyltransferases and glycosidases, aiding in the investigation of their mechanisms and inhibition .


Molecular Structure Analysis

The InChI key for this compound is PZFOIXKCWZUCOH-VAMOREDXSA-N . The IUPAC name is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxyoxan-2-yl]methyl acetate .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 631.54 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis: This compound has been utilized in various chemical syntheses, demonstrating its versatility in creating complex glycosides. For instance, Iyer and Goldstein (1969) synthesized p-nitrophenyl β-sophoroside and p-nitrophenyl β-laminarabioside using this compound as a key intermediate, showcasing its utility in carbohydrate research (Iyer & Goldstein, 1969).
  • Structural Analysis: The compound's crystal structure has been determined, aiding in the understanding of its stereochemistry. This is pivotal in fields like medicinal chemistry and material science, where the arrangement of molecules can greatly influence their properties and applications (Abboud et al., 1997).

Application in Oligosaccharide Synthesis

  • Glycosylation Studies: Researchers like Jain and Matta (1992) have used this compound to develop novel methods for the stereoselective synthesis of α-D-glucopyranosyl linked oligosaccharides (Jain & Matta, 1992). This has implications for the synthesis of complex carbohydrates and glycobiology.

Utility in Glycoprotein Research

  • Immunogen Synthesis: The compound has been employed in the synthesis of disaccharides for preparing immunogens with known immunodeterminants on glycoproteins, contributing to immunology and vaccine development (Ekborg et al., 1982).

Mechanism of Action

This compound is used in the study of carbohydrate chemistry and enzymatic reactions . It acts as a substrate for various glycosyltransferases and glycosidases, aiding in the investigation of their mechanisms and inhibition .

Future Directions

This compound finds applications in drug discovery and development, particularly in designing therapeutics for diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders . Its role as a substrate for various glycosyltransferases and glycosidases makes it valuable in the investigation of their mechanisms and inhibition .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO17/c1-11(29)37-10-18-21(38-12(2)30)23(39-13(3)31)24(40-14(4)32)26(43-18)44-22-20(34)19(33)17(9-28)42-25(22)41-16-7-5-15(6-8-16)27(35)36/h5-8,17-26,28,33-34H,9-10H2,1-4H3/t17-,18-,19-,20+,21-,22-,23+,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFOIXKCWZUCOH-VAMOREDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126174
Record name Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26255-69-6
Record name Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26255-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.